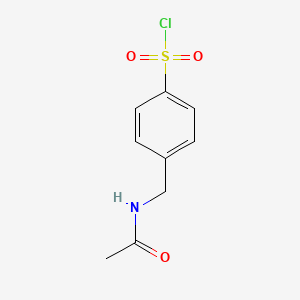

4-(Acetamidomethyl)benzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-(acetamidomethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGHKTBZVWARIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396338 | |

| Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28073-51-0 | |

| Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(acetamidomethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Mode of Action

It is known that sulfonyl chloride compounds typically undergo electrophilic aromatic substitution reactions .

Biochemical Pathways

The compound 4-(Acetamidomethyl)benzenesulfonyl Chloride is involved in the synthesis of sulfanilamide, a type of sulfa drug . The compound undergoes chlorosulfonation, and the resulting product is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .

Result of Action

Its role in the synthesis of sulfanilamide suggests it may have antimicrobial properties, as sulfanilamide is known to inhibit the synthesis of folic acid in bacteria .

Analyse Biochimique

Biochemical Properties

4-(Acetamidomethyl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino groups in proteins and enzymes. This compound interacts with enzymes such as proteases and kinases, modifying their activity by forming stable sulfonamide linkages. These interactions can inhibit or activate the enzymes, depending on the specific context of the reaction.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets. Additionally, this compound can affect cellular processes such as apoptosis and cell proliferation by interacting with proteins involved in these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to changes in their structure and function. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. In some cases, it can also activate enzymes by stabilizing their active form. The binding interactions of this compound with proteins are highly specific and depend on the presence of accessible amino groups.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in experiments. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. Long-term effects in in vivo studies are less well-documented but may include sustained inhibition or activation of target enzymes.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may result in subtle changes in enzyme activity and cellular processes, while higher doses can lead to more pronounced effects, including toxicity. Threshold effects have been observed, where a certain concentration is required to achieve a measurable impact on biological systems. At high doses, adverse effects such as tissue damage and systemic toxicity have been reported.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in amino acid metabolism, resulting in altered concentrations of specific amino acids. The compound’s interactions with cofactors such as adenosine triphosphate can also influence its metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells depend on the presence of binding proteins that facilitate its transport. The distribution of this compound in tissues can vary, with higher concentrations observed in organs with high metabolic activity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and activity. The specific localization of this compound within cells can impact its function and the biochemical processes it influences.

Activité Biologique

4-(Acetamidomethyl)benzene-1-sulfonyl chloride, known by its CAS Number 28073-51-0, is a sulfonyl chloride compound characterized by its acetamido and sulfonyl functionalities. This compound is significant in organic synthesis, particularly in the pharmaceutical and agrochemical industries due to its reactivity and versatility. It appears as a light tan solid or off-white powder with a molecular weight of approximately 247.70 g/mol and a density of 1.365 g/cm³.

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of sulfanilamide and related compounds, which are recognized for their antibacterial properties. The compound can form covalent bonds with amino groups in proteins, allowing for modifications that can inhibit enzyme activity and alter biological pathways. However, specific details regarding its mechanism of action remain under-researched.

Toxicity and Safety Profile

While the compound is valuable in synthesis, it poses potential toxicity risks. Exposure can lead to skin burns, eye damage, and respiratory issues due to its corrosive nature. Understanding these toxicological effects is crucial for safe handling and application in laboratory settings.

Antibacterial Properties

Research indicates that derivatives of this compound exhibit significant antibacterial activity. Similar compounds have been tested against various bacterial strains, showing effectiveness at low concentrations. For instance, studies involving related sulfonamide derivatives demonstrated potent inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Acetamidobenzenesulfonic Acid | C₈H₉NO₃S | Contains a carboxylic acid group instead of a chloride |

| N-Acetylsulfanilyl Chloride | C₈H₈ClNO₃S | Primarily used as an antibacterial agent |

| 4-Chlorobenzenesulfonamide | C₆H₆ClN₁O₂S | Lacks acetamido group; used in different pharmaceutical contexts |

| 4-(Aminomethyl)benzenesulfonic Acid | C₉H₁₁NO₃S | Contains an amino group instead of acetamido |

The unique combination of functionalities in this compound enhances its reactivity compared to these derivatives, making it a versatile building block in organic synthesis.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with sulfonamide compounds derived from sulfonyl chlorides:

- Antibacterial Activity : A study tested various sulfonamide derivatives against common bacterial strains using the agar disc-diffusion method, revealing strong antibacterial properties at concentrations as low as 1 mM .

- Antifungal Properties : Some synthesized Schiff base complexes from related sulfonyl chlorides exhibited antifungal activity alongside antibacterial effects, indicating their potential use in treating multiple infections .

- Analgesic and Anti-inflammatory Effects : Research on similar compounds has shown that they can also possess analgesic and anti-inflammatory properties, which could expand their therapeutic applications beyond antibacterial uses .

Applications De Recherche Scientifique

Synthesis and Mechanism of Action

4-(Acetamidomethyl)benzene-1-sulfonyl chloride is primarily utilized for the synthesis of sulfanilamide derivatives, which are known for their antimicrobial properties. The compound acts through electrophilic aromatic substitution reactions, allowing it to form stable covalent bonds with amino groups in proteins and enzymes. This interaction can modify enzyme activity, either inhibiting or activating them depending on the context .

Applications in Organic Synthesis

-

Synthesis of Sulfanilamide Derivatives :

- The compound is instrumental in synthesizing sulfanilamide, a class of antibiotics that inhibit bacterial folic acid synthesis. This application highlights its potential as a precursor for developing new antimicrobial agents.

- Nucleoside Analog Synthesis :

- Peptide Synthesis :

Biochemical Applications

-

Enzyme Modulation :

- The compound can covalently modify enzymes such as kinases and proteases, influencing their activity and stability. This property is leveraged in biochemical assays to study enzyme function and regulation.

-

Cell Signaling Pathway Studies :

- By altering the phosphorylation states of signaling proteins, this compound can affect gene expression and cellular metabolism, making it a valuable tool in cellular biology research.

Case Study 1: Antiviral Activity Assessment

In a study evaluating the antiviral efficacy of various nucleoside analogs derived from this compound, compounds showed significant inhibition against vesicular stomatitis virus and influenza virus strains. The minimal compound concentration required to observe cytotoxic effects was determined using MTS assays, revealing promising candidates for further development .

Case Study 2: Peptide Macrocyclization

Recent advances in peptide macrocyclization techniques have incorporated this compound as a key reagent. Its role in facilitating the formation of cyclic peptides has been demonstrated, showcasing its utility in drug design and development .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Precursor for sulfanilamide derivatives | Development of new antibiotics |

| Nucleoside Analog Synthesis | Creation of acyclic azanucleosides | Antiviral compounds targeting specific viruses |

| Peptide Synthesis | Protecting group for amino acids | Enhanced peptide coupling efficiency |

| Enzyme Modulation | Covalent modification of enzymes | Studying kinase activity |

| Cell Signaling Studies | Influence on phosphorylation states | Researching metabolic pathways |

Méthodes De Préparation

Sulfonation-Chlorination Sequential Approach

The most common method involves a two-step process:

- Sulfonation : Acetanilide reacts with chlorosulfonic acid in the presence of ammonium sulfate at 35–45°C for 2 hours to form 4-acetamidobenzene sulfonic acid.

- Chlorination : The sulfonic acid intermediate is treated with phosgene (COCl₂) or triphosgene (C₃Cl₆O₃) in dichloromethane at 38–45°C, catalyzed by N,N-dimethylformamide (DMF).

Representative Data:

| Step | Reactant Ratio | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Sulfonation | 1:1.1 (mol) | (NH₄)₂SO₄ | 40 | 2 | 98.8 |

| Chlorination | 1:1.5 (mol) | DMF | 40 | 2 | 95.5 |

This method achieves an overall yield of 94.3% but requires careful handling of toxic gases (HCl, CO₂).

Single-Pot Synthesis with Excess Chlorosulfonic Acid

Early approaches used excess chlorosulfonic acid (5–6 equivalents) in a single reactor, but this led to lower yields (82.5%) due to side reactions like sulfone formation. Modern protocols avoid this by staged reagent addition and temperature control.

Continuous Flow Microreactor Technology

Two-Temperature Zone Process

The CN111039829B patent describes a microchannel reactor system with:

- First Reactor : Sulfonation at 15–25°C for 45–120 seconds.

- Second Reactor : Chlorination at 70–80°C for 45–120 seconds.

Advantages:

Back Pressure Regulation

Maintaining 1–5 atm pressure prevents volatilization of low-boiling solvents (e.g., dichloromethane) and improves mass transfer efficiency.

Alternative Chlorinating Agents

Triphosgene as a Phosgene Substitute

Triphosgene (bis(trichloromethyl) carbonate) offers safer handling with comparable efficiency:

$$ \text{C}3\text{Cl}6\text{O}3 + \text{H}2\text{SO}3 \rightarrow 2\text{COCl}2 + \text{CO}_2 + 2\text{HCl} $$

Yields reach 95.5% under similar conditions to phosgene.

Thionyl Chloride Limitations

While thionyl chloride (SOCl₂) is widely used for sulfonyl chloride synthesis, it shows <70% yield for this substrate due to competing acetanilide decomposition.

Purification and Characterization

Workup Procedures

Analytical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 95–98°C | |

| Molecular Weight | 247.7 g/mol | |

| Solubility | CH₂Cl₂, CHCl₃, CCl₄ | |

| IR (ν, cm⁻¹) | 1360 (S=O), 1175 (C-Cl) |

Industrial Scale-Up Challenges

Cost Optimization

Regulatory Compliance

- REACH and OSHA regulations require rigorous documentation of gas emissions and worker exposure levels.

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies show visible-light-driven chlorination using TiO₂ catalysts could reduce energy consumption by 40%, though yields remain suboptimal (75–80%).

Biocatalytic Routes

Engineered sulfotransferases demonstrate in vitro activity for sulfonation, but chlorination steps still require traditional chemistry.

Q & A

What are the standard synthetic routes for 4-(Acetamidomethyl)benzene-1-sulfonyl chloride, and how can purity be ensured?

Level : Basic

Answer :

The synthesis typically involves:

Sulfonation : Introducing the sulfonyl group via reaction with chlorosulfonic acid.

Chlorination : Conversion to the sulfonyl chloride using reagents like PCl₅ or SOCl₂.

Acetamidomethyl Group Introduction : Reaction with acetonitrile derivatives under controlled conditions.

Purification : Recrystallization (e.g., using dichloromethane/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>97%). Monitor purity via HPLC or NMR .

How can researchers minimize hydrolysis of this compound during synthesis?

Level : Advanced

Answer :

Hydrolysis is a key challenge due to the sulfonyl chloride's reactivity. Mitigation strategies include:

- Inert Atmosphere : Use nitrogen/argon to exclude moisture .

- Solvent Choice : Anhydrous dichloromethane or chloroform reduces water interference .

- Low Temperatures : Conduct reactions at 0–5°C to slow hydrolysis kinetics.

- Rapid Workup : Immediate quenching and purification post-reaction .

What safety protocols are critical when handling this compound?

Level : Basic

Answer :

- PPE : Gloves (nitrile), lab coat, goggles, and respirator if ventilation is inadequate.

- Ventilation : Use fume hoods to avoid inhalation of vapors, which are irritants.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for sulfonyl chloride disposal .

How should researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

Level : Advanced

Answer :

Discrepancies may arise from:

- Purity Variations : Impurities (e.g., unreacted precursors) alter peaks. Validate via HPLC or GC-MS.

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl₃).

- Crystallization Methods : Recrystallization solvents (e.g., ethanol vs. acetone) may introduce residual solvents. Cross-reference with high-purity literature spectra and report solvent conditions explicitly .

What byproducts are commonly observed during nucleophilic substitution reactions with this reagent?

Level : Advanced

Answer :

Common byproducts include:

- Hydrolysis Products : 4-(Acetamidomethyl)benzenesulfonic acid (from water traces).

- Displacement Intermediates : Amine or alcohol adducts if nucleophiles are in excess.

- Dimerization : Occurs under basic conditions via sulfonate ester formation.

Analysis : Monitor reaction progress with TLC (Rf comparison) and characterize byproducts via LC-MS .

What purification methods are most effective for isolating this compound?

Level : Basic

Answer :

- Recrystallization : Use non-polar solvents (hexane) to precipitate the compound.

- Column Chromatography : Silica gel with gradient elution (5–20% ethyl acetate in hexane).

- Vacuum Distillation : For large-scale isolation, though thermal sensitivity requires careful temperature control .

How does the acetamidomethyl group influence the compound’s reactivity in nucleophilic substitutions?

Level : Advanced

Answer :

The acetamidomethyl group:

- Steric Effects : Moderately hinders access to the sulfonyl chloride, slowing reaction rates with bulky nucleophiles.

- Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity, while the acetamido group donates electrons via resonance, creating a balance that dictates regioselectivity.

Experimental Design : Use kinetic studies (e.g., competition experiments between nucleophiles) to quantify steric/electronic contributions .

What stability issues arise during long-term storage, and how can they be mitigated?

Level : Advanced

Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.